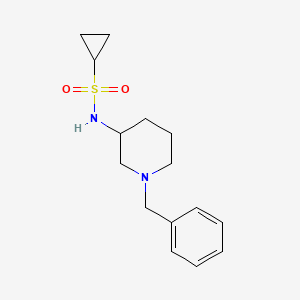![molecular formula C17H20ClN3O B6446066 2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549005-29-8](/img/structure/B6446066.png)
2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound might have interesting biological activities.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been studied for its potential applications in a variety of scientific research areas. It has been found to have anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, this compound has been studied for its potential to treat cardiovascular diseases, diabetes, and neurological disorders. It has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, this compound has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX. Furthermore, this compound has been found to have antioxidant, antifungal, and anticancer activities.
Advantages and Limitations for Lab Experiments
2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and is readily available commercially. In addition, this compound has a wide range of biological activities, making it a useful tool for a variety of research applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and its activity can be affected by pH and temperature. In addition, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for 2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine research. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research could be done to determine the optimal conditions for synthesizing this compound and to develop more efficient synthesis methods. Furthermore, research could be done to determine the optimal dosage and administration of this compound for various applications. Finally, further research could be done to develop more stable forms of this compound for use in laboratory experiments.
Synthesis Methods
2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-1-methylpiperidine and 2-methoxy-3-methylpyrazine. This reaction has been found to be efficient and yields high yields of the desired product. Other methods of synthesis include the reaction of 2-chloro-1-methylpiperidine with 2-methoxy-3-methylpyrazine in the presence of a base, such as sodium hydroxide, and the reaction of 2-chloro-1-methylpiperidine with 2-methoxy-3-methylpyrazine in the presence of a Lewis acid, such as boron trifluoride.
Properties
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLJELSSGMNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6445994.png)
![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6446001.png)

![1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446023.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-3-carbonitrile](/img/structure/B6446035.png)
![1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446040.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile](/img/structure/B6446048.png)
![2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446053.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446073.png)
![N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6446078.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446084.png)
![N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446091.png)
![N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446098.png)
![2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6446100.png)
